molecular formula C24H26N4O6 B2701127 N-(2-methylphenyl)-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide CAS No. 1251703-23-7

N-(2-methylphenyl)-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide

Cat. No. B2701127
CAS RN: 1251703-23-7
M. Wt: 466.494
InChI Key: JEXSSAHQVRQVBA-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide, also known as MPSP, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound has shown promising results in various scientific studies and has been found to have a wide range of applications.

Scientific Research Applications

Cannabinoid Receptor Antagonists

A study focused on the structure-activity relationships of pyrazole derivatives, including compounds similar to N-(2-methylphenyl)-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide, revealed their potential as potent and specific antagonists for the cannabinoid receptor CB1. These compounds are considered for their ability to counteract the side effects of cannabinoids and serve as pharmacological probes (Lan et al., 1999).

Anti-angiogenic and DNA Cleavage Activities

Another research initiative synthesized novel derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide, assessing their anti-angiogenic and DNA cleavage activities. These activities suggest potential applications in cancer treatment, highlighting the compounds' efficacy in inhibiting angiogenesis and inducing cytotoxic effects through DNA interaction (Kambappa et al., 2017).

κ-Opioid Receptor Antagonism

Research on 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a novel κ-opioid receptor (KOR) antagonist, showcases the therapeutic potential of these compounds in treating depression and addiction disorders. The compound demonstrated selectivity and high affinity for KORs, providing a basis for its use in pharmacological interventions (Grimwood et al., 2011).

PET Imaging of Microglia

The development of PET radiotracers for imaging reactive microglia in neuroinflammatory conditions is another application. Compounds like [11C]CPPC, designed to target CSF1R, a microglia-specific marker, represent advancements in noninvasive neuroinflammation studies. This approach aids in understanding and potentially treating neuropsychiatric disorders associated with neuroinflammation (Horti et al., 2019).

Synthesis and Bioactivity of Novel Benzamides

Research on the synthesis and antibacterial study of N-substituted derivatives of benzamides, including structures similar to this compound, highlights the potential of these compounds in developing new antibacterial agents. The study demonstrated moderate to significant activity against both Gram-negative and Gram-positive bacteria, indicating the relevance of these compounds in addressing bacterial resistance issues (Khatiwora et al., 2013).

properties

IUPAC Name

methyl 2-(4-carbamoylpiperidin-1-yl)-3-(3,5-dimethoxyphenyl)-4-oxoquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O6/c1-32-17-11-16(12-18(13-17)33-2)28-22(30)19-5-4-15(23(31)34-3)10-20(19)26-24(28)27-8-6-14(7-9-27)21(25)29/h4-5,10-14H,6-9H2,1-3H3,(H2,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXSSAHQVRQVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCC(CC4)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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